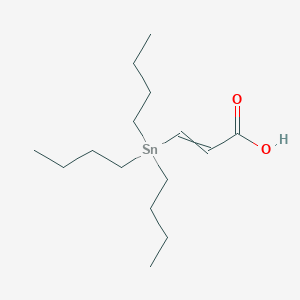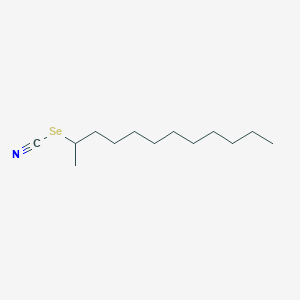
Dodecan-2-yl selenocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecan-2-yl selenocyanate is an organic compound that belongs to the class of selenocyanates These compounds are characterized by the presence of a selenocyanate group (-SeCN) attached to an organic moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dodecan-2-yl selenocyanate typically involves the reaction of dodecan-2-ol with selenocyanogen or potassium selenocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under an inert atmosphere to prevent oxidation of the selenium compound. The reaction conditions often include mild heating and the use of a base such as triethylamine to facilitate the formation of the selenocyanate group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The process would need to be optimized for yield and purity, with considerations for the safe handling of selenium compounds, which can be toxic.
Analyse Des Réactions Chimiques
Types of Reactions
Dodecan-2-yl selenocyanate can undergo various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acids or other selenium-containing compounds.
Reduction: Reduction of the selenocyanate group can yield selenols or diselenides.
Substitution: The selenocyanate group can be substituted by other nucleophiles, leading to the formation of different organoselenium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the selenocyanate group under mild conditions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can produce seleninic acids, while reduction can yield selenols. Substitution reactions can lead to a variety of organoselenium compounds with different functional groups.
Applications De Recherche Scientifique
Chemistry: It is used as a precursor for the synthesis of other organoselenium compounds, which are valuable in organic synthesis and catalysis.
Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: Research has indicated that selenocyanate-containing compounds may have anticancer and chemopreventive properties. Dodecan-2-yl selenocyanate could be explored for its potential in cancer therapy.
Industry: Organoselenium compounds, including this compound, are used in the development of materials with unique properties, such as improved conductivity or catalytic activity.
Mécanisme D'action
The mechanism of action of dodecan-2-yl selenocyanate in biological systems is not fully understood, but it is believed to involve the interaction of the selenocyanate group with cellular thiols and other nucleophiles. This interaction can lead to the generation of reactive oxygen species (ROS) and the modulation of redox-sensitive signaling pathways. The compound may also inhibit the activity of certain enzymes, such as glutathione peroxidases, which are involved in the detoxification of ROS.
Comparaison Avec Des Composés Similaires
Dodecan-2-yl selenocyanate can be compared with other selenocyanate-containing compounds, such as benzyl selenocyanate and p-xylene selenocyanate. These compounds share similar chemical properties but differ in their biological activities and applications. For example:
Benzyl selenocyanate: Known for its anticancer properties and ability to induce apoptosis in cancer cells.
p-Xylene selenocyanate: Studied for its chemopreventive effects and potential to inhibit tumor growth.
The uniqueness of this compound lies in its long alkyl chain, which may influence its solubility, bioavailability, and interaction with biological membranes, making it a promising candidate for further research and development.
Propriétés
Numéro CAS |
190669-83-1 |
|---|---|
Formule moléculaire |
C13H25NSe |
Poids moléculaire |
274.32 g/mol |
Nom IUPAC |
dodecan-2-yl selenocyanate |
InChI |
InChI=1S/C13H25NSe/c1-3-4-5-6-7-8-9-10-11-13(2)15-12-14/h13H,3-11H2,1-2H3 |
Clé InChI |
QNVXJHKJWSSCTQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C)[Se]C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetic acid;1-benzyl-5,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B12567763.png)
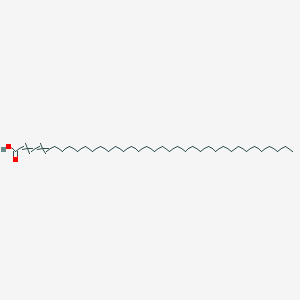

![N-benzyl-4-[2-(4-fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B12567784.png)
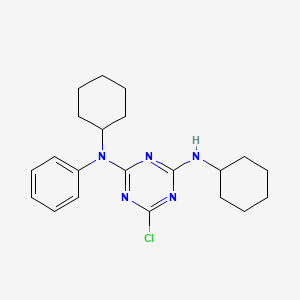
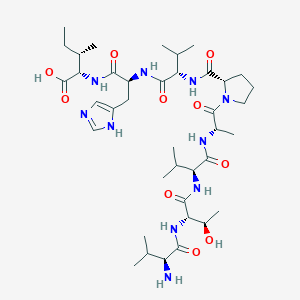
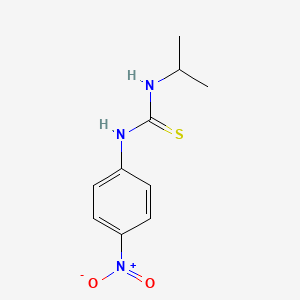
![2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline](/img/structure/B12567814.png)
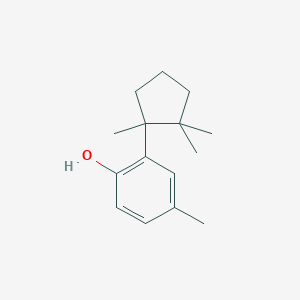
![N~1~-[7-(4-Methoxyphenyl)-1,6-naphthyridin-5-yl]butane-1,4-diamine](/img/structure/B12567849.png)
![N~1~,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide](/img/structure/B12567851.png)
